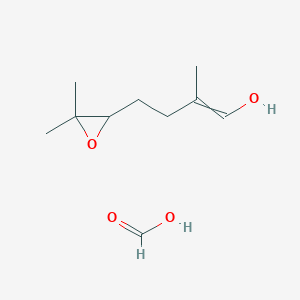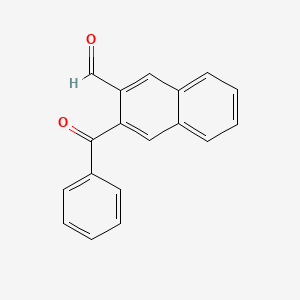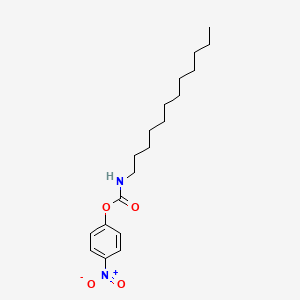
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes two chlorinated butenynyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the coupling of chlorinated alkyne precursors with a benzene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the alkyne and the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The chlorinated groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo substitution reactions can be harnessed to modify biomolecules, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
1,4-Bis(4-bromobut-3-en-1-yn-1-yl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-iodobut-3-en-1-yn-1-yl)benzene: Contains iodine atoms, offering different reactivity and properties.
Uniqueness: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is unique due to its specific chlorinated groups, which provide distinct reactivity patterns compared to its brominated or iodinated analogs. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Propriétés
Numéro CAS |
141135-34-4 |
|---|---|
Formule moléculaire |
C14H8Cl2 |
Poids moléculaire |
247.1 g/mol |
Nom IUPAC |
1,4-bis(4-chlorobut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C14H8Cl2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h3-4,7-12H |
Clé InChI |
WLNMGGHFINLQHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC=CCl)C#CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
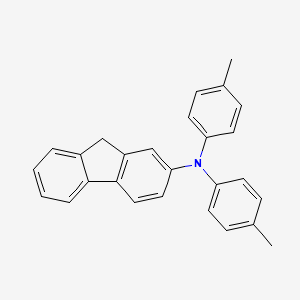
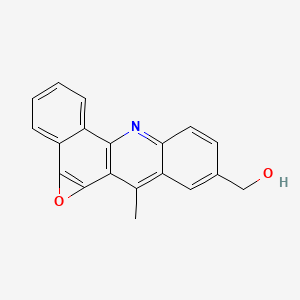
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
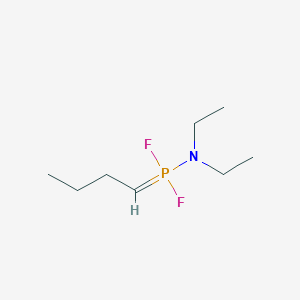
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
